molecular formula C9H10FN3OS B4614734 2-acetyl-N-(2-fluorophenyl)hydrazinecarbothioamide

2-acetyl-N-(2-fluorophenyl)hydrazinecarbothioamide

Cat. No.: B4614734
M. Wt: 227.26 g/mol
InChI Key: IPUDEPQZNKOCBR-UHFFFAOYSA-N
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Description

2-acetyl-N-(2-fluorophenyl)hydrazinecarbothioamide is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of an acetyl group, a fluorophenyl group, and a hydrazinecarbothioamide moiety. This compound has garnered interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-N-(2-fluorophenyl)hydrazinecarbothioamide typically involves the reaction of 2-fluoroaniline with thiosemicarbazide, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The general steps are as follows:

    Reaction of 2-fluoroaniline with thiosemicarbazide: This step forms the hydrazinecarbothioamide intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-N-(2-fluorophenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-acetyl-N-(2-fluorophenyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-acetyl-N-(2-fluorophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in oxidative stress and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide
  • N-(2-fluorophenyl)hydrazinecarbothioamide

Uniqueness

2-acetyl-N-(2-fluorophenyl)hydrazinecarbothioamide is unique due to its specific substitution pattern and the presence of both acetyl and fluorophenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

1-acetamido-3-(2-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3OS/c1-6(14)12-13-9(15)11-8-5-3-2-4-7(8)10/h2-5H,1H3,(H,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUDEPQZNKOCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=S)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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